Acetonitrile--water (1/4)
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Overview
Description
Acetonitrile–water (1/4) is a mixture consisting of one part acetonitrile and four parts water. Acetonitrile, also known as methyl cyanide, is a colorless liquid with the chemical formula CH₃CN. It is widely used as a solvent in various chemical reactions and industrial processes due to its high polarity and ability to dissolve a wide range of compounds. The mixture of acetonitrile and water is particularly significant in liquid chromatography and other analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetonitrile is primarily produced as a byproduct during the manufacture of acrylonitrile. The most common industrial method involves the ammoxidation of propylene in the presence of ammonia and a catalyst. The reaction conditions typically include high temperatures (400-500°C) and pressures, along with the use of catalysts such as bismuth molybdate.
Industrial Production Methods
In industrial settings, acetonitrile is separated from the reaction mixture through distillation. due to the formation of an azeotrope with water, additional techniques such as pressure swing distillation or extractive distillation are often employed to achieve higher purity levels .
Chemical Reactions Analysis
Types of Reactions
Acetonitrile undergoes various chemical reactions, including:
Hydrolysis: Acetonitrile can be hydrolyzed to form acetic acid and ammonia.
Oxidation: It can be oxidized to produce acetamide and other nitrogen-containing compounds.
Substitution: Acetonitrile can participate in nucleophilic substitution reactions, forming a variety of organic compounds.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Oxidation: Often involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Requires nucleophiles such as amines or alcohols under appropriate conditions.
Major Products
Hydrolysis: Acetic acid and ammonia.
Oxidation: Acetamide and other nitrogen-containing compounds.
Substitution: Various organic compounds depending on the nucleophile used.
Scientific Research Applications
Acetonitrile–water mixtures are extensively used in scientific research due to their unique properties:
Biology: Employed in the extraction and purification of biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in the analysis of pharmaceutical compounds and in the preparation of samples for mass spectrometry.
Industry: Used in the production of synthetic fibers, plastics, and other chemicals.
Mechanism of Action
The mechanism by which acetonitrile–water mixtures exert their effects is primarily based on their solvent properties. Acetonitrile, being a polar solvent, can dissolve a wide range of polar and non-polar compounds. This property is enhanced when mixed with water, allowing for better solvation and separation of compounds in analytical techniques. The interaction between acetonitrile and water molecules also affects the solubility and stability of various compounds, making it a versatile solvent system .
Comparison with Similar Compounds
Similar Compounds
Methanol–water mixtures: Used in similar applications but have different solvent properties.
Ethanol–water mixtures: Also used in chromatography but have different polarity and solubility characteristics.
Dimethyl sulfoxide (DMSO)–water mixtures: Known for their ability to dissolve a wide range of compounds but have different toxicity and handling requirements.
Uniqueness
Acetonitrile–water mixtures are unique due to their high polarity, low viscosity, and ability to form azeotropes, making them particularly useful in liquid chromatography and other analytical techniques. Their ability to dissolve both polar and non-polar compounds sets them apart from other solvent systems.
Properties
CAS No. |
163085-14-1 |
---|---|
Molecular Formula |
C2H11NO4 |
Molecular Weight |
113.11 g/mol |
IUPAC Name |
acetonitrile;tetrahydrate |
InChI |
InChI=1S/C2H3N.4H2O/c1-2-3;;;;/h1H3;4*1H2 |
InChI Key |
BURPMYNRCNCUDB-UHFFFAOYSA-N |
Canonical SMILES |
CC#N.O.O.O.O |
Origin of Product |
United States |
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